4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an oxazolidinone ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 3-phenyloxazolidin-5-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Substituted derivatives at the methylene bridge.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- Diethyl (Benzo[d][1,3]Dioxol-5-yl)phosphonate
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and an oxazolidinone ring This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
Molecular Formula |
C17H13NO4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H13NO4/c19-17-14(18(10-20-17)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2/b14-8+ |
InChI Key |
JHZPYHWTMMYFRJ-RIYZIHGNSA-N |
Isomeric SMILES |
C1N(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O1)C4=CC=CC=C4 |
Canonical SMILES |
C1N(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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